Ethyl 4-methylnicotinate
Overview
Description
Ethyl 4-methylnicotinate is an organic compound with the molecular formula C9H11NO2 It is an ester derivative of nicotinic acid, specifically the ethyl ester of 4-methylnicotinic acid
Mechanism of Action
Target of Action
Ethyl 4-methylnicotinate, a derivative of niacin, primarily targets peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The compound’s role in peripheral vasodilation is thought to enhance local blood flow at the site of application .
Mode of Action
The mode of action of this compound involves its interaction with peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is thought that this compound promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis and salvage of NAD+ . The conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . Resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .
Pharmacokinetics
It is known that following topical administration, this compound acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that the compound’s ADME properties may be influenced by its topical administration and its interaction with peripheral blood capillaries.
Result of Action
The result of this compound’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s role in peripheral vasodilation, which enhances local blood flow at the site of application .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the release of this substance into the environment can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance (use of intermediates), and as a processing aid . These factors can potentially affect the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Ethyl 4-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as esterases, which catalyze the hydrolysis of the ester bond, resulting in the formation of nicotinic acid and ethanol . This interaction is crucial for its biochemical activity, as the hydrolysis product, nicotinic acid, is involved in various metabolic pathways.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by acting as a vasodilator, increasing blood flow to specific areas . This compound also impacts gene expression and cellular metabolism by modulating the activity of nicotinic acid receptors, which are involved in the regulation of lipid metabolism and energy production . Additionally, this compound has been shown to have anti-inflammatory effects on certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with nicotinic acid receptors and esterases. Upon hydrolysis by esterases, the resulting nicotinic acid binds to its receptors, leading to the activation of downstream signaling pathways . This activation results in various physiological effects, including vasodilation and modulation of lipid metabolism . The compound also influences gene expression by acting on transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as vasodilation and anti-inflammatory properties . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to nicotinic acid metabolism. Upon hydrolysis, the resulting nicotinic acid enters the NAD+ biosynthesis pathway, which is essential for cellular energy production and redox reactions . The compound also interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in NAD+ biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and muscles .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can interact with specific enzymes and receptors within these compartments . Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methylnicotinate can be synthesized through the esterification of 4-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
4-methylnicotinic acid+ethanolacid catalystEthyl 4-methylnicotinate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as HND230, can reduce the generation of high-pollution wastewater and lower production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 4-methylnicotinic acid.
Reduction: 4-methyl-3-pyridinemethanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methylnicotinate has diverse applications in scientific research:
Chemistry: It serves as a reagent in the synthesis of complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: The methyl ester of nicotinic acid, used for similar applications but with different pharmacokinetic properties.
Ethyl nicotinate: Another ester derivative of nicotinic acid, differing in the position of the methyl group.
Uniqueness
Ethyl 4-methylnicotinate is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and interaction with biological targets. This structural variation can result in different pharmacological and chemical properties compared to other nicotinic acid esters .
Properties
IUPAC Name |
3-(1-ethoxyethenyl)-4-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-4-12-9(3)10-7-11-6-5-8(10)2/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDZBDBCYHXKQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=C(C=CN=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627894 | |
Record name | 3-(1-Ethoxyethenyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55314-29-9 | |
Record name | 3-(1-Ethoxyethenyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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